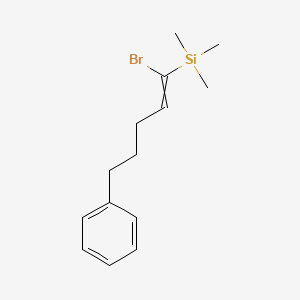![molecular formula C8H14N2O B12636401 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-93-0](/img/structure/B12636401.png)
6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one est un composé bicyclique comportant un noyau diazabicyclohexane avec un groupe tert-butyle attaché.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d’une diaziridine appropriée avec une cétone substituée par un tert-butyle en présence d’une base forte. La réaction est effectuée sous atmosphère inerte pour éviter l’oxydation et d’autres réactions secondaires.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions : La 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés aminés.
Substitution : Le groupe tert-butyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants ou des nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés oxydés à teneur en oxygène accrue.
Réduction : Dérivés aminés à teneur en azote réduite.
Substitution : Composés avec divers groupes fonctionnels remplaçant le groupe tert-butyle.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme unité de construction pour synthétiser des molécules plus complexes.
Biologie : Investigée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur du développement de médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure bicyclique du composé lui permet de s’insérer dans des sites de liaison spécifiques, inhibant ou activant potentiellement les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Composés similaires :
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane
Comparaison : La this compound est unique en raison de sa substitution spécifique en tert-butyle, qui lui confère des propriétés stériques et électroniques distinctes. Cela la différencie des autres composés similaires, qui peuvent avoir des substituants ou des variations structurelles différentes, conduisant à une réactivité et à des applications différentes.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane
Comparison: 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or structural variations, leading to different reactivity and applications.
Propriétés
Numéro CAS |
919802-93-0 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
6-tert-butyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-9-5-4-6(11)10(7)9/h7H,4-5H2,1-3H3 |
Clé InChI |
JVMOKRANOCWITP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1N2N1C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
